molecular formula C10H8O5 B091144 3-[(1-Carboxyvinyl)oxy]benzoic acid CAS No. 16929-37-6

3-[(1-Carboxyvinyl)oxy]benzoic acid

Cat. No. B091144
CAS RN: 16929-37-6
M. Wt: 208.17 g/mol
InChI Key: HGVAHYJMDVROLE-UHFFFAOYSA-N
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Description

3-[(1-Carboxyvinyl)oxy]benzoic acid is a dicarboxylic acid that is benzoic acid in which the hydrogen at position 3 is replaced by a (1-carboxyvinyl)oxy group . It is a member of benzoic acids, a dicarboxylic acid, an aromatic ether, and an enol ether .


Synthesis Analysis

The synthesis of 3-[(1-Carboxyvinyl)oxy]benzoic acid from 1,5-Cyclohexadiene-1-carboxylic acid, 3-[(1-carboxyethenyl)oxy]-4-hydroxy-, (3R,4R)-rel- has been reported .


Molecular Structure Analysis

The molecular formula of 3-[(1-Carboxyvinyl)oxy]benzoic acid is C10H8O5 . The average mass is 208.167 Da and the monoisotopic mass is 208.03717 Da .


Physical And Chemical Properties Analysis

The physical and chemical properties of 3-[(1-Carboxyvinyl)oxy]benzoic acid include a melting point of 150-152 °C, a predicted boiling point of 458.2±30.0 °C, and a predicted density of 1.401±0.06 g/cm3 . It is soluble in DMSO up to 1 mg/mL .

Scientific Research Applications

  • Benzoic acid derivatives, including 3-[(1-Carboxyvinyl)oxy]benzoic acid, are commonly used as antibacterial and antifungal preservatives in food, cosmetic, hygiene, and pharmaceutical products. These compounds are naturally present in plant and animal tissues and can also be produced by microorganisms (del Olmo, Calzada, & Nuñez, 2017).

  • Research into lanthanide-based coordination polymers assembled from derivatives of benzoic acid, including 3-[(1-Carboxyvinyl)oxy]benzoic acid, has shown potential in the development of materials with unique photophysical properties. These materials are characterized by interesting molecular arrays and efficient light harvesting chromophores (Sivakumar, Reddy, Cowley, & Butorac, 2011).

  • Derivatives of 3-[(1-Carboxyvinyl)oxy]benzoic acid have been employed in the synthesis of lanthanide coordination compounds. These compounds are studied for their influence on photophysical properties, particularly luminescence efficiencies, depending on the presence of electron-releasing or electron-withdrawing substituents (Sivakumar, Reddy, Cowley, & Vasudevan, 2010).

  • The metabolism of benzoic acid by bacteria involves the conversion of 3,5-Cyclohexadiene-1,2-diol-1-carboxylic acid, an intermediate in the formation of catechol. This process highlights the role of microbial activity in the transformation of benzoic acid derivatives in nature (Reiner, 1971).

  • In coordination chemistry, 3-[(1-Carboxyvinyl)oxy]benzoic acid derivatives are used to create metal-organic polymers with unique structures and properties, such as photoluminescence. These materials have applications in various fields, including material science and optics (Zhang et al., 2014).

  • The study of benzoic acid derivatives' crystal structures, such as 3-benzoylbenzoic acid oxime, contributes to understanding the molecular interactions and potential applications in material science and drug design (Maurin, Paul, & Curtin, 1992).

  • Quantum chemical calculations on benzoic acid, a related compound, have been conducted to understand the effects of temperature and solvent on dimerization, which is crucial for designing pharmaceutical formulations and understanding molecular interactions (Pham, Taylor, & Henson, 2013).

  • Aminofutalosine synthase (MqnE) catalyzes the conversion of 3-[(1-Carboxyvinyl)oxy]benzoic acid to aminofutalosine during menaquinone biosynthesis, demonstrating its biological significance and potential applications in biosynthetic pathways (Joshi et al., 2021).

Safety And Hazards

While specific safety and hazard information for 3-[(1-Carboxyvinyl)oxy]benzoic acid is not available, general precautions should be taken while handling this compound. This includes using personal protective equipment as required, ensuring adequate ventilation, avoiding dust formation, and avoiding contact with skin and eyes .

properties

IUPAC Name

3-(1-carboxyethenoxy)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8O5/c1-6(9(11)12)15-8-4-2-3-7(5-8)10(13)14/h2-5H,1H2,(H,11,12)(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HGVAHYJMDVROLE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=C(C(=O)O)OC1=CC=CC(=C1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30635905
Record name 3-[(1-Carboxyethenyl)oxy]benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30635905
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

208.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-[(1-Carboxyvinyl)oxy]benzoic acid

CAS RN

16929-37-6
Record name 3-[(1-Carboxyethenyl)oxy]benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30635905
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
63
Citations
N Mahanta, D Fedoseyenko, T Dairi… - Journal of the American …, 2013 - ACS Publications
Menaquinone (MK, vitamin K 2 ) is a lipid-soluble molecule that participates in the bacterial electron transport chain. In mammalian cells, MK functions as an essential vitamin for the …
Number of citations: 101 pubs.acs.org
B Ohlendorf, D Schulz, P Beese, A Erhard… - … für Naturforschung C, 2012 - degruyter.com
Micromonospora sp. strain DB620 was isolated from a Wadden Sea sediment sample collected near Büsum (Germany) and is closely related (99% 16S-rRNA gene sequence similarity) …
Number of citations: 9 www.degruyter.com
B Ohlendorf, D Schulz, P Beese, A Erhard… - znaturforsch.com
Micromonospora sp. strain DB620 was isolated from a Wadden Sea sediment sample collected near Büsum (Germany) and is closely related (99% 16S-rRNA gene sequence similarity) …
Number of citations: 0 www.znaturforsch.com
S Joshi, D Fedoseyenko, V Sharma, MA Nesbit… - Biochemistry, 2021 - ACS Publications
Aminofutalosine synthase (MqnE) is a radical SAM enzyme that catalyzes the conversion of 3-((1-carboxyvinyl)oxy)benzoic acid to aminofutalosine during the futalosine-dependent …
Number of citations: 5 pubs.acs.org
MS Buchanana, W Steglicha, T Ankeb - znaturforsch.com
* Author for correspondence and reprint requests Z. Naturforsch. 54c, 463Ð468 (1999); received March 18/April 12, 1999 Mycena crocata, Toadstool, Strobilurins, Chorismic Acid …
Number of citations: 2 www.znaturforsch.com
D Zhang, Y Liu, Z Yang, X Song, Y Ma, J Zhao… - Industrial Crops and …, 2023 - Elsevier
Plants have abundant species and extensive distribution. They also have outstanding advantages in terms of nutritional health and functional ecology. Licorice (Glycyrrhiza uralensis …
Number of citations: 1 www.sciencedirect.com
MS Buchanan, W Steglich, T Anke - Zeitschrift für Naturforschung C, 1999 - degruyter.com
Strobilurin N (1), a new member of the strobilurin family of antibiotics, has been isolated from the toadstool Mycena crocata, together with dehydrochorismic acid lactone (5) and 3-[1-…
Number of citations: 8 www.degruyter.com
N Mahanta, D Fedoseyenko, T Dairi, TP Begley - pstorage-acs-6854636.s3 …
Materials: Molecular biology manipulations were carried out using standard techniques. 1, 2 PCR amplifications were performed using an automatic thermocycler (Mastercycler, …
SV Joshi - 2019 - oaktrust.library.tamu.edu
Menaquinone (Vitamin K) is an electron transfer cofactor that is an essential component for all the domains of life. Recently discovered, futalosine-dependent menaquinone biosynthetic …
Number of citations: 0 oaktrust.library.tamu.edu
S Joshi, N Mahanta, D Fedoseyenko… - Journal of the …, 2017 - ACS Publications
Aminofutalosine synthase (MqnE) is a radical SAM enzyme involved in the menaquinone biosynthetic pathway. In this communication, we propose a novel mechanism for this reaction …
Number of citations: 33 pubs.acs.org

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